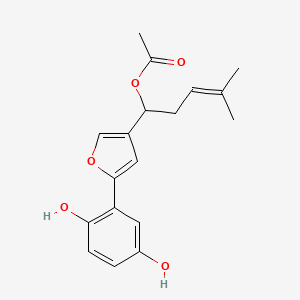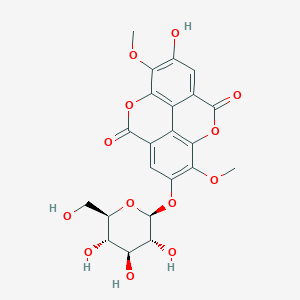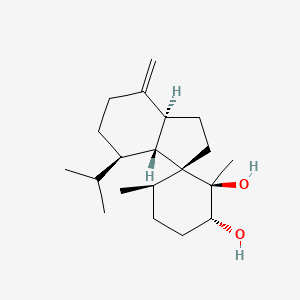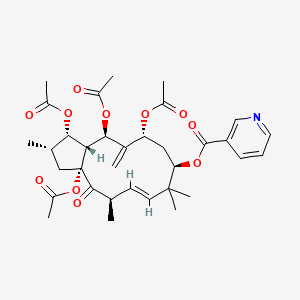
5-fluoro PB-22 3-hydroxyquinoline isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro PB-22 is a synthetic cannabinoid that is an analog of potent 5-fluoropentyl JWH-type cannabimimetics. 5-fluoro PB-22 3-hydroxyquinoline isomer differs from 5-fluoro PB-22 by having the ester linkage inserted at the three, rather than at the eight, position of the quinoline moiety. The physiological and pharmacological properties of this isomer have not been investigated. This product is intended for forensic and research purposes.
Applications De Recherche Scientifique
Analytical Differentiation in Forensic Toxicology
- Study 1: Kohyama et al. (2016) discussed the differentiation among regioisomers of synthetic cannabinoids, including 5-Fluoro PB-22 and its isomers, in forensic drug analysis. The study emphasizes the importance of identifying isomers that are not regulated by law. It outlines methods for mass spectrometric differentiation of these compounds, which is critical in forensic toxicology (Kohyama et al., 2016).
Forensic Science Identification Methods
- Study 2: Tang et al. (2017) explored the separation and identification of fluoropentyl positional isomers of fluoro-PB-22. This research is essential for forensic laboratories in identifying specific isomers in seized materials. The study utilized various spectroscopic techniques for this purpose (Tang et al., 2017).
Medical Imaging and Diagnostics
- Study 3: Liang et al. (2015) focused on the use of Fluorine-18 labeled 2-fluoro-8-hydroxyquinoline ([(18)F]CABS13) in PET neuroimaging studies for Alzheimer's disease. This research highlights the potential of 5-Fluoro derivatives in medical imaging, particularly in identifying neurofibrillary tangles associated with Alzheimer's disease (Liang et al., 2015).
Metal Ion Sensing
- Study 4: Peng et al. (2007) developed 5-dialkyl(aryl)aminomethyl-8-hydroxyquinoline dansylates, selective fluorescent sensors for Fe3+. This research is significant in the field of chemistry for developing sensors that can detect specific metal ions, demonstrating the versatility of 5-Fluoro derivatives in chemical sensing applications (Peng et al., 2007).
Fluorescence-based Sensor Arrays
- Study 5: Palacios et al. (2007) designed 8-Hydroxyquinoline-based ligands with extended conjugated fluorophores for use in fluorescence-based sensor arrays. These arrays are optimized for turn-on and ratiometric signal output, useful in distinguishing between cationic analytes. This study showcases the application of hydroxyquinolines in developing advanced sensing technologies (Palacios et al., 2007).
Propriétés
Formule moléculaire |
C23H21FN2O2 |
|---|---|
Poids moléculaire |
376.4 |
InChI |
InChI=1S/C23H21FN2O2/c24-12-6-1-7-13-26-16-20(19-9-3-5-11-22(19)26)23(27)28-18-14-17-8-2-4-10-21(17)25-15-18/h2-5,8-11,14-16H,1,6-7,12-13H2 |
Clé InChI |
XUWUBKLJGGHABS-UHFFFAOYSA-N |
SMILES |
O=C(OC1=CC2=C(C=CC=C2)N=C1)C3=CN(CCCCCF)C4=C3C=CC=C4 |
Synonymes |
quinolin-3-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate](/img/structure/B1163888.png)

